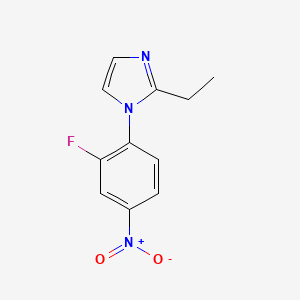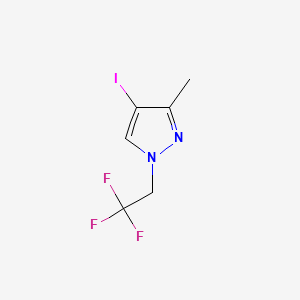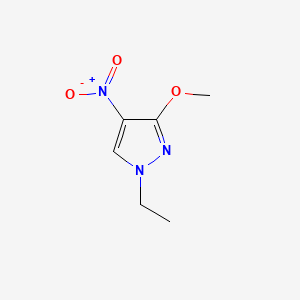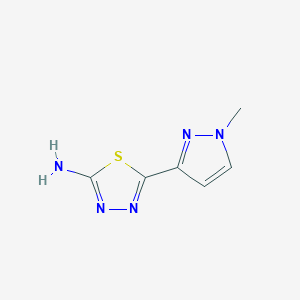
2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the fluoro and nitro groups on the phenyl ring, along with the ethyl group on the imidazole ring, imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the phenyl ring.
Imidazole Formation: The nitrated product is then reacted with ethyl isocyanide and ammonium acetate in the presence of a suitable solvent, such as ethanol, to form the imidazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-ethyl-1-(2-fluoro-4-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-1-(2-fluoro-4-nitrophenyl)-1H-imidazole.
Scientific Research Applications
2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the imidazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2-ethyl-1-(2-fluoro-4-nitrophenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
2-ethyl-1-(2-chloro-4-nitrophenyl)-1H-imidazole: Similar structure but with a chloro group instead of a fluoro group.
2-ethyl-1-(2-fluoro-4-aminophenyl)-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
2-ethyl-1-(2-fluoro-4-methylphenyl)-1H-imidazole: Similar structure but with a methyl group instead of a nitro group.
The presence of the fluoro and nitro groups in this compound imparts unique properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-ethyl-1-(2-fluoro-4-nitrophenyl)imidazole |
InChI |
InChI=1S/C11H10FN3O2/c1-2-11-13-5-6-14(11)10-4-3-8(15(16)17)7-9(10)12/h3-7H,2H2,1H3 |
InChI Key |
DVTCTEHRUARPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine](/img/structure/B10902719.png)
![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902720.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10902721.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10902725.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B10902729.png)
![3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902730.png)
![N-benzyl-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10902738.png)

![(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902749.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B10902753.png)
![N-(2,3-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902762.png)
